molecular formula C32H40O8 B1671786 Euphorbiasteroid

Euphorbiasteroid

Cat. No.: B1671786
M. Wt: 552.7 g/mol
InChI Key: SDGDWRYYHQOQOJ-XXMLZKCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Euphorbiasteroid, also known as Euphobiasteroid, is a tricyclic terpenoid found in Euphorbia lathyris L. It has gained attention for its potential pharmacological effects, including anti-tumor and anti-obesity activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets the EGFR and Wnt/β-catenin signaling pathways, which play a prominent role in tumor progression in various human cancers, including non-small-cell lung carcinoma (NSCLC) . Additionally, it has been suggested that CCNA2, TOP2A, CCNB1, CDC20, and RRM2 may be key targets of this compound in the treatment of NSCLC .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the cell. It has been shown to induce preferential cytotoxicity toward A549 (wildtype EGFR-expressing) cells over PC-9 (mutant EGFR-expressing) cells . This compound suppresses the expression of EGFR, Wnt3a, β-catenin, and FZD-1, and the reduction in β-catenin levels is found to be mediated through the activation of GSK-3β .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to abrogate EGFR and Wnt/β-catenin pathways . Differentially expressed genes were involved in cell cycle, pyrimidine metabolism, p53 signaling pathway, and other pathways .

Pharmacokinetics

The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to induce both apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells . In NSCLC cells, this compound reduced the phosphorylation of GSK-3β S9 with a parallel increase in β-TrCP and phosphorylation of GSK-3β Y216 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euphobiasteroid can be synthesized through a series of chemical reactions involving the extraction of Euphorbia lathyris L. seeds. The primary steps include:

Industrial Production Methods: Industrial production of Euphobiasteroid involves large-scale extraction and purification processes. The seeds of Euphorbia lathyris L. are harvested and processed using industrial-grade solvents and chromatographic systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Euphobiasteroid undergoes various chemical reactions, including:

    Hydroxylation: Introduction of hydroxyl groups to the molecule.

    Hydrolysis: Breaking down of the compound into smaller units by the addition of water.

    Oxygenation: Addition of oxygen atoms to the molecule.

    Sulfonation: Introduction of sulfonic acid groups.

    Glycosylation: Attachment of sugar moieties to the molecule.

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by enzymes or chemical oxidants.

    Hydrolysis: Typically carried out in acidic or basic conditions.

    Oxygenation: Involves the use of oxidizing agents like hydrogen peroxide.

    Sulfonation: Utilizes sulfonic acid derivatives.

    Glycosylation: Requires glycosyl donors and catalysts.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Euphorbiasteroid has demonstrated notable anticancer properties, particularly against non-small cell lung cancer (NSCLC) and sarcoma.

Case Study: Non-Small Cell Lung Cancer

A study demonstrated that this compound significantly inhibited NSCLC cell growth through modulation of key signaling pathways. The compound's ability to induce apoptosis was confirmed via TUNEL staining and analysis of apoptotic markers such as cleaved caspase 3 .

Anti-Obesity Effects

This compound has been shown to inhibit adipogenesis in 3T3-L1 cells by activating AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism.

Mechanisms

  • Inhibition of Fat Accumulation : The compound reduces lipid accumulation in adipocytes by promoting fatty acid oxidation and glucose uptake .
  • Metabolic Profiling : Comprehensive metabolic profiling in rats revealed that this compound influences metabolic pathways associated with weight management, indicating its potential as an anti-obesity agent .

Neurotoxicity

While this compound exhibits several beneficial pharmacological effects, it also poses neurotoxic risks.

Neurotoxic Mechanisms

  • Activation of Apoptosis Pathways : this compound induces neurotoxicity in differentiated PC12 cells through activation of the FOXO/NF-κB signaling pathway, leading to increased apoptosis. This was evidenced by changes in the Bax/Bcl-2 ratio and elevated levels of cleaved caspase 3 .
  • Cytotoxicity Assessment : Cytotoxic effects were quantified using IC50 values across various human cell lines, with significant toxicity observed at lower concentrations .

Anti-Inflammatory Properties

This compound has shown promise in treating inflammatory conditions such as rheumatoid arthritis.

Mechanisms

  • Inhibition of Toll-like Receptor Signaling : The compound ameliorates inflammation by inhibiting toll-like receptor signaling pathways, specifically through AKT1 modulation. This suggests a potential role for this compound in managing autoimmune diseases .

Biological Activity

Euphorbiasteroid (EPBS), a diterpenoid derived from Euphorbia lathyris, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic processes. This article consolidates recent findings on its biological effects, mechanisms of action, and therapeutic potential, supported by case studies and detailed research data.

Overview of this compound

This compound is recognized for its anticancer properties , ability to reverse drug resistance, and potential neurotoxic effects. It primarily interacts with various signaling pathways, including the EGFR and Wnt/β-catenin pathways, which are crucial in tumor progression.

  • Inhibition of EGFR and Wnt/β-Catenin Signaling :
    • EPBS effectively abrogates the EGFR and Wnt/β-catenin signaling pathways in non-small-cell lung cancer (NSCLC) cells. This leads to decreased expression of key proteins such as Wnt3a and β-catenin, promoting apoptosis in cancer cells .
  • Induction of Apoptosis and Autophagy :
    • Research indicates that EPBS induces both apoptosis and autophagy in hepatocellular carcinoma (HCC) cells via the SHP-1/STAT3 pathway. The compound promotes reactive oxygen species (ROS) production, which is pivotal in triggering these cell death mechanisms .
  • Reversal of Multi-Drug Resistance :
    • EPBS has been shown to reverse P-glycoprotein-mediated drug resistance in sarcoma cell lines. At low concentrations, it enhances the efficacy of conventional chemotherapeutics like vinblastine and doxorubicin .

Neurotoxic Effects

While EPBS exhibits significant anticancer potential, it also poses risks related to neurotoxicity. A study demonstrated that EPBS induces cytotoxicity in differentiated PC12 cells through activation of the FOXO/NF-κB signaling pathways, leading to apoptosis . This duality underscores the need for careful evaluation of its therapeutic applications.

Metabolic Profiling

Recent studies have explored the metabolic profiles of EPBS using advanced techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS). A total of 31 metabolites were identified in rat models, highlighting the compound's complex metabolic pathways and potential implications for safety in clinical use .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocusKey Findings
NSCLCEPBS inhibits EGFR/Wnt signaling; induces apoptosis.
HCCInduces apoptosis/autophagy via SHP-1/STAT3 pathway.
Drug ResistanceReverses P-glycoprotein-mediated resistance in MES-SA/Dx5 cells.
NeurotoxicityInduces cytotoxicity through FOXO/NF-κB pathways.
Metabolic ProfilingIdentified 31 metabolites; implications for safety.

Properties

IUPAC Name

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGDWRYYHQOQOJ-XXMLZKCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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